molecular formula C19H23NO4 B268599 N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

Katalognummer B268599
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: YSILTHKXFZQVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide, also known as ML188, is a chemical compound that has gained attention in the scientific community for its potential use as a drug. This compound is a selective antagonist of the P2X7 receptor, which is involved in various physiological processes, including inflammation, pain, and immune response.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has been extensively studied for its potential use in treating various diseases, including chronic pain, inflammation, and autoimmune disorders. The P2X7 receptor is known to play a critical role in these processes, and N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide's ability to selectively block this receptor makes it a promising candidate for drug development.

Wirkmechanismus

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking this receptor, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide can inhibit the release of pro-inflammatory cytokines, reduce pain sensitivity, and modulate immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has been shown to modulate immune responses, making it a potential candidate for treating autoimmune disorders. N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide is its selectivity for the P2X7 receptor, which reduces the risk of off-target effects. However, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has a relatively short half-life, which can make it difficult to use in long-term studies. In addition, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide's potential use in treating other diseases, such as cancer and neurodegenerative disorders. Finally, more studies are needed to determine the long-term safety and efficacy of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide in humans.
In conclusion, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide is a promising compound that has the potential to be used as a drug for treating various diseases. Its selectivity for the P2X7 receptor makes it a promising candidate for drug development, and its ability to reduce inflammation, pain, and modulate immune responses makes it a potential treatment for autoimmune disorders. However, more research is needed to determine its long-term safety and efficacy in humans.

Synthesemethoden

The synthesis of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide involves several steps, including the reaction of 3-bromoanisole with 2-methoxyethanol, followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst. The yield of the final product is around 30%, and the purity can be improved by recrystallization.

Eigenschaften

Produktname

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

Molekularformel

C19H23NO4

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C19H23NO4/c1-3-10-23-17-8-4-6-15(13-17)19(21)20-16-7-5-9-18(14-16)24-12-11-22-2/h4-9,13-14H,3,10-12H2,1-2H3,(H,20,21)

InChI-Schlüssel

YSILTHKXFZQVTO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCCOC

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.